molecular formula C13H16N2 B13616546 4-(2-Cyanobenzyl)Piperidine

4-(2-Cyanobenzyl)Piperidine

Cat. No.: B13616546
M. Wt: 200.28 g/mol
InChI Key: HADPPQIZMACGNU-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Derivatives as Chemical Scaffolds

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids. ontosight.ai Its prevalence stems from its ability to serve as a robust and versatile scaffold, providing a three-dimensional framework that can be readily functionalized to optimize drug-like properties. uq.edu.aunih.gov The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological macromolecules. fluorochem.co.uk

The introduction of various substituents onto the piperidine ring can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. fluorochem.co.uk This adaptability has led to the incorporation of the piperidine scaffold into a wide range of therapeutic agents with diverse biological activities. ontosight.ai

Table 1: Prominent Drug Classes Featuring the Piperidine Scaffold

Drug ClassExampleTherapeutic Use
AntipsychoticsHaloperidolSchizophrenia, Tourette syndrome
Opioid AnalgesicsFentanylSevere pain management
AntihistaminesLoratadineAllergy relief
AnticholinergicsDonepezilAlzheimer's disease

The synthesis of substituted piperidines is a well-developed area of organic chemistry, with numerous methods available for their construction. researchgate.net This accessibility further enhances the appeal of the piperidine scaffold in drug discovery programs.

Significance of the Cyanobenzyl Moiety in Molecular Design

The cyanobenzyl group, a benzene (B151609) ring substituted with a cyanomethyl group, brings a distinct set of properties to a molecule that can be strategically exploited in drug design. The cyano (CN) group is a potent electron-withdrawing group, which can influence the electronic environment of the aromatic ring and any attached functional groups. This electronic modulation can impact a molecule's binding affinity to its target and its metabolic stability.

Furthermore, the nitrile functionality of the cyanobenzyl moiety can participate in various chemical transformations, serving as a handle for further molecular elaboration. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a diverse range of chemical structures. In some instances, the cyanobenzyl group has been utilized as a bioisostere for other functional groups, mimicking their size, shape, and electronic properties to enhance biological activity.

Overview of Current Research Trajectories Involving 4-(2-Cyanobenzyl)Piperidine

While direct and extensive research focused solely on this compound is still emerging, its utility is evident through its incorporation into more complex molecules with significant therapeutic potential. The primary research trajectory for this compound is its use as a key intermediate or building block in the synthesis of novel drug candidates.

One notable example is its role in the synthesis of compounds like 2-{2-[1-(2-cyanobenzyl)-4-piperidinyl]-1H-imidazol-1-yl}acetamide (CHEMBL3482529). ontosight.ai The presence of the this compound moiety in this and similar structures suggests its importance in creating molecules aimed at treating neurological disorders and conditions involving inflammatory processes. ontosight.ai The specific arrangement of the 2-cyanobenzyl group attached to the piperidine ring is believed to contribute to the compound's ability to interact with biological targets such as proteins or receptors. ontosight.ai

The synthesis of this compound itself can be approached through various established methods for N-alkylation of piperidines or through the modification of pre-existing piperidine derivatives. For instance, synthetic strategies analogous to those used for preparing 1-(4-cyanobenzyl)piperidine, involving the reaction of piperidine with the appropriate cyanobenzyl halide, could be readily adapted. chemicalbook.com Furthermore, advanced techniques such as the asymmetric reduction of pyridinium (B92312) salts offer potential pathways to enantioenriched versions of this compound, which could be crucial for developing stereospecific therapeutic agents. nih.govdicp.ac.cn

Table 2: Potential Research Applications of this compound

Research AreaApplicationRationale
Medicinal ChemistrySynthesis of novel bioactive moleculesServes as a versatile scaffold for drug discovery.
Neurological DisordersDevelopment of CNS-active agentsThe piperidine and cyanobenzyl moieties are present in known neuroactive compounds. ontosight.ai
Inflammatory DiseasesCreation of anti-inflammatory compoundsThe core structure is found in molecules with potential anti-inflammatory properties. ontosight.ai
Chemical BiologyDesign of chemical probesCan be functionalized to create tools for studying biological processes.

As research continues, it is anticipated that the full potential of this compound as a valuable component in the medicinal chemist's toolbox will be further elucidated, leading to the development of new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)benzonitrile

InChI

InChI=1S/C13H16N2/c14-10-13-4-2-1-3-12(13)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2

InChI Key

HADPPQIZMACGNU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2C#N

Origin of Product

United States

Synthetic Methodologies for 4 2 Cyanobenzyl Piperidine and Analogues

Established Synthetic Routes to the Piperidine (B6355638) Core

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. acs.orgacs.org Its synthesis is well-established, with reductive amination and various cyclization strategies being the most prominent methods for constructing 4-substituted derivatives.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for synthesizing secondary and tertiary amines from carbonyl compounds. harvard.educhemistrysteps.com This process typically involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com

A common route to a 4-substituted piperidine core involves the double reductive amination of a 1,5-dicarbonyl compound with a primary amine or ammonia. chim.itresearchgate.net This method constructs the piperidine skeleton in a single, efficient step. For the synthesis of a 4-(substituted benzyl)piperidine, a more direct approach is the reductive amination of a pre-formed piperidin-4-one with a suitable amine, or the reaction of a 4-aminopiperidine with an appropriate aldehyde.

Key reducing agents are chosen for their selectivity; they must reduce the iminium ion intermediate faster than the starting carbonyl compound. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed due to their mild nature and high selectivity. masterorganicchemistry.comorganic-chemistry.org NaBH(OAc)₃ is particularly advantageous as it is less toxic than cyanide-based reagents and can be used in aprotic solvents like 1,2-dichloroethane (DCE). organic-chemistry.org

EntryCarbonyl CompoundAmineReducing AgentSolventYield (%)Reference
1CyclohexanoneAnilineNaBH₃CNMethanol85 harvard.edu
2AcetoneBenzylamineNaBH(OAc)₃DCE95 organic-chemistry.org
34-PiperidoneAmmoniaH₂/CatalystMethanolHigh harvard.edu
4BenzaldehydePiperidineNaBH(OAc)₃DCE92 organic-chemistry.org

This table presents representative examples of reductive amination reactions used to form C-N bonds, illustrating typical conditions and yields for various substrates.

Alkylation and Cyclization Approaches

Direct alkylation of a piperidine precursor is another fundamental strategy. This can involve N-alkylation to introduce substituents on the nitrogen atom or C-alkylation at various positions on the ring. researchgate.netodu.edu For the synthesis of 4-(2-cyanobenzyl)piperidine, the most direct alkylation approach would involve the reaction of a piperidine nucleophile with a 2-cyanobenzyl halide (e.g., 2-cyanobenzyl bromide). This reaction is typically performed in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like DMF or acetonitrile (B52724). researchgate.net

Cyclization reactions provide an alternative pathway to the piperidine core. These methods build the heterocyclic ring from an acyclic precursor. Intramolecular cyclization is a common strategy, where a linear molecule containing both an amine and a reactive group (e.g., a halide or tosylate) undergoes ring closure. youtube.com For instance, the cyclization of δ-amino-alcohols or halides can yield the piperidine skeleton. nih.gov The Dieckmann condensation of diesters followed by hydrolysis and decarboxylation is a classic method for preparing 4-piperidones, which are versatile intermediates for 4-substituted piperidines. youtube.com

EntryStrategyPrecursor(s)ConditionsProduct TypeReference
1N-AlkylationPiperidine + Alkyl HalideK₂CO₃, DMFN-Alkylpiperidine researchgate.net
2C3-AlkylationN-Protected PiperidineLDA, Alkyl Halide3-Alkylpiperidine odu.edu
3Dieckmann CondensationDiethyl bis(2-ethoxycarbonylethyl)amineNaOEt, Toluene4-Oxopiperidine-3-carboxylate youtube.com
4Gold-Catalyzed CyclizationN-Protected HomopropargylaminePPh₃AuNTf₂, CH₂Cl₂4-Piperidone Precursor nih.gov

This table summarizes various alkylation and cyclization strategies for synthesizing substituted piperidine cores.

Introduction and Derivatization of the 2-Cyanobenzyl Moiety

Strategies for Aromatic Nitrile Incorporation

The cyano group can be introduced onto the aromatic ring through several established methods. A common approach is the Sandmeyer reaction, where an aniline derivative is converted to a diazonium salt and subsequently treated with a copper(I) cyanide salt. Another powerful method is the palladium-catalyzed cyanation of aryl halides or triflates using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

For the specific synthesis of a precursor like 2-cyanobenzyl bromide, a plausible route starts from 2-methylaniline (o-toluidine). The amino group can be converted to a nitrile via the Sandmeyer reaction, yielding 2-methylbenzonitrile (o-tolunitrile). Subsequent free-radical bromination of the methyl group, for example using N-bromosuccinimide (NBS) with a radical initiator, would furnish 2-cyanobenzyl bromide. This electrophile is then ready for coupling with a suitable piperidine nucleophile. Alternatively, 2-cyanobenzaldehyde can be synthesized and used in reductive amination protocols. purdue.edu

Functionalization of the Phenyl Ring

Derivatization of the phenyl ring of the 2-cyanobenzyl moiety allows for the creation of a library of analogues. Modern cross-coupling reactions are exceptionally well-suited for this purpose. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups), Buchwald-Hartwig amination (for adding amines), and Sonogashira coupling (for alkynes) are robust methods for modifying an aryl halide precursor. semanticscholar.orgmit.edu

If the starting material for the 2-cyanobenzyl group contains a halogen (e.g., 4-bromo-2-cyanobenzyl bromide), this handle can be used to introduce a wide variety of substituents. Furthermore, direct C-H activation and functionalization have emerged as powerful tools for modifying aromatic rings without the need for pre-installed leaving groups, offering a more atom-economical approach to creating analogues. dntb.gov.ua

EntryReaction TypeSubstrateReagent(s)CatalystProductReference
1Suzuki-MiyauraAryl BromideArylboronic AcidPd(PPh₃)₄Biaryl semanticscholar.org
2Buchwald-HartwigAryl TriflatePrimary AminePd(OAc)₂ / LigandN-Aryl Amine mit.edu
3Reductive HeckDihydropyridineArylboronic AcidRhodium Complex3-Aryl-tetrahydropyridine acs.orgsnnu.edu.cn
4C-H Activation2-ArylpyridineOrganic HalideRuthenium Complex2-(Ortho-substituted-aryl)pyridine dntb.gov.ua

This table showcases modern catalytic methods that can be applied to functionalize the phenyl ring of the 2-cyanobenzyl moiety to generate diverse analogues.

Enantioselective Synthesis of this compound Derivatives

Creating chiral derivatives of this compound requires stereocontrolled synthetic methods. Asymmetric synthesis of substituted piperidines is an active area of research, with several effective strategies available.

One approach involves the use of chiral auxiliaries. For example, a phenylglycinol-derived lactam can serve as a chiral template to control the stereochemistry during the construction of the piperidine ring. acs.org After the ring is formed and substituted, the auxiliary is cleaved to yield the enantioenriched piperidine derivative.

Catalytic asymmetric methods offer a more efficient route. The rhodium-catalyzed asymmetric reductive Heck reaction can be used to synthesize enantioenriched 3-substituted piperidines from dihydropyridines and arylboronic acids. acs.orgsnnu.edu.cn While this provides 3-substituted products, similar principles can be applied to target other substitution patterns. Another powerful method is the phosphine-catalyzed [4+2] annulation of imines with allenes, which can furnish highly functionalized piperidine derivatives with excellent stereoselectivity. nih.gov

Kinetic resolution is another viable strategy. In this approach, a racemic mixture of a piperidine precursor is reacted with a chiral catalyst or reagent that selectively transforms one enantiomer faster than the other. This allows for the separation of the unreacted, enantioenriched starting material and the chiral product. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using n-BuLi and the chiral ligand sparteine. acs.org The resulting enantioenriched piperidines are versatile building blocks for further functionalization. nih.govresearchgate.net

EntryAsymmetric StrategyKey Reagent/CatalystSubstrate ClassOutcomeee (%)Reference
1Chiral AuxiliaryPhenylglycinol-derived lactamLactam alkylationEnantioselective synthesis of piperidine alkaloids>98 acs.org
2Asymmetric HeckRhodium / Chiral LigandDihydropyridineEnantioenriched 3-aryl-tetrahydropyridinesup to 96 acs.org
3[4+2] AnnulationChiral PhosphepineImine + AlleneFunctionalized piperidinesHigh nih.gov
4Kinetic Resolutionn-BuLi / (+)-Sparteine2-Aryl-4-methylenepiperidineEnantioenriched starting material and productup to 99 acs.org

This table highlights key strategies for the enantioselective synthesis of chiral piperidine derivatives, showing the diversity of available methods.

Asymmetric Catalytic Reductions

Asymmetric catalytic reduction, particularly the hydrogenation of pyridine precursors, is a primary route to enantioenriched piperidines. nih.gov This approach involves the use of chiral metal catalysts to stereoselectively reduce the aromatic pyridine ring. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines has been developed using specific ligands like MeO-BoQPhos, achieving high levels of enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions can be employed to synthesize 3-substituted piperidines from dihydropyridines and boronic acids with excellent enantioselectivity. snnu.edu.cn Another powerful method is the catalytic asymmetric [4+2] annulation of imines with allenes, which furnishes functionalized piperidine derivatives with very good stereoselectivity using chiral phosphine catalysts. nih.govresearchgate.net

Table 1: Examples of Asymmetric Catalytic Systems for Piperidine Synthesis

Catalytic System Reaction Type Substrate Type Reported Enantioselectivity
Iridium / MeO-BoQPhos Hydrogenation 2-Alkyl-pyridines Up to 93:7 er nih.gov
Rhodium / Chiral Ligand Asymmetric Reductive Heck Dihydropyridines High Yield and Enantioselectivity snnu.edu.cn
Chiral Phosphepine [4+2] Annulation Imines and Allenes Very Good Stereoselectivity nih.govresearchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org In the context of piperidine synthesis, an achiral precursor can be attached to a chiral auxiliary, such as a phenethylamine auxiliary. lincoln.ac.uk The auxiliary then directs the stereoselective introduction of a new chiral center. For example, a reduction step can be controlled by the auxiliary, leading to the desired stereoisomer of the piperidine ring. lincoln.ac.uk After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Oxazolidinones, popularized by David Evans, are another class of highly effective chiral auxiliaries used to direct stereoselective alkylations and aldol reactions, which can be applied to build precursors for chiral piperidines. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Feature
Oxazolidinones Aldol Reactions, Alkylations Forms a temporary imide, directing reactions to the alpha position of the carbonyl.
Pseudoephedrine Alkylation Forms a chiral amide, with the stereochemistry of the product controlled by the choice of lithium amide base.
Camphorsultam Various Reactions Offers high diastereoselectivity due to its rigid bicyclic structure.
(S)-1-Phenylethylamine (PEA) Imine Chemistry Used to form chiral imines/iminiums that guide nucleophilic additions. lincoln.ac.uk

Kinetic Resolution Techniques

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors (s values up to 52) using chiral hydroxamic acids and achiral N-heterocyclic carbenes (NHCs). nih.gov This process often involves enantioselective acylation, where one enantiomer is acylated much faster than the other, allowing for the separation of the unreacted, enantioenriched amine. nih.govnih.gov Another approach involves kinetic resolution by asymmetric deprotonation. For example, using a chiral base system like n-BuLi and (−)-sparteine can selectively deprotonate one enantiomer of an N-Boc-2-arylpiperidine, allowing it to be trapped with an electrophile while leaving the other enantiomer unreacted. whiterose.ac.ukacs.org

Table 3: Examples of Kinetic Resolution of Piperidine Derivatives

Substrate Method Chiral Reagent/Catalyst Selectivity Factor (s)
Disubstituted Piperidines Enantioselective Acylation Chiral Hydroxamic Acid / NHC Up to 52 nih.gov
N-Boc-2-aryl-4-methylenepiperidines Asymmetric Deprotonation n-BuLi / (-)-sparteine High enantiomeric ratios whiterose.ac.ukacs.org
3-Benzylmorpholine (analogue) Enantioselective Acylation Chiral Hydroxamic Acid 29 nih.gov

Advanced Synthetic Transformations Involving the Piperidine Ring

Once the core piperidine structure is formed, it can undergo a variety of advanced transformations to build molecular complexity.

Ring Opening and Ring Closure Mechanisms (e.g., ANRORC-type reactions)

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a notable substitution reaction pathway in heterocyclic chemistry. wikipedia.org This mechanism is distinct from standard aromatic substitution pathways. In reactions involving piperidine as a nucleophile with certain heterocyclic compounds, the initial addition of piperidine can lead to the opening of the heterocyclic ring. wikipedia.org This process forms a ring-opened intermediate, often a nitrile, which can then undergo subsequent reactions. wikipedia.org Isotope labeling studies have provided definitive evidence for this mechanism by demonstrating that an internal nitrogen atom of the original heterocycle can be displaced to an external position in the final product, which is a hallmark of the ring-opening and closure sequence. wikipedia.org

Derivatization at Various Piperidine Positions

The piperidine ring offers multiple sites for further functionalization. The ring nitrogen is a common site for derivatization via alkylation or acylation reactions. google.com For example, 4-piperidones can be N-alkylated with an alkyl bromide in the presence of a base to install various substituents. google.com

The carbon skeleton can also be modified. 4-Piperidones are versatile intermediates that allow for derivatization at the 4-position. dtic.milyoutube.com They can be converted into organometallic intermediates (e.g., organozinc) which then undergo coupling reactions with aryl halides to introduce substituents at the C4 position. youtube.com Furthermore, piperidine itself can be used as a derivatization agent to tag other molecules, such as organic acids, with an N-(4-aminophenyl)piperidine group to enhance their detection in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edunsf.gov

Table 4: Selected Derivatization Strategies for the Piperidine Ring

Position Reaction Type Reagents Purpose
N1 (Nitrogen) Alkylation Alkyl Halide, Base Introduce N-substituents google.com
N1 (Nitrogen) Acylation Acyl Chloride, Base Form amides
C4 Nucleophilic Addition Grignard Reagents (to 4-piperidone) Form 4-hydroxy-4-alkyl piperidines
C4 Palladium Coupling Organozinc Reagent, Aryl Halide, Pd Catalyst Form 4-aryl piperidines youtube.com

Role of this compound as a Synthetic Intermediate

The this compound scaffold is a key building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of more complex, pharmacologically active molecules. A prominent example is its use in the development of analogues of Alogliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. beilstein-journals.org In these structures, the cyanobenzyl group of the molecule is designed to fill the S1 pocket of the DPP-4 enzyme's active site, highlighting the importance of this specific substitution pattern for biological activity. beilstein-journals.org The synthesis of these drug analogues often involves the condensation of a complex piperidine intermediate, such as one derived from this compound, with another heterocyclic component. beilstein-journals.org The commercial availability of related structures, such as 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid, further underscores its role as a valuable synthetic intermediate. chemscene.com

Structure Activity Relationship Sar Studies of 4 2 Cyanobenzyl Piperidine Derivatives

Exploration of Substituent Effects on Molecular Recognition

The biological activity of 4-(2-cyanobenzyl)piperidine derivatives is highly sensitive to the nature and position of substituents on both the piperidine (B6355638) and the aryl rings. These modifications directly influence the compound's ability to bind effectively to its biological target, primarily through steric, electronic, and hydrophobic interactions.

Impact of Piperidine Nitrogen Substitution

The nitrogen atom of the piperidine ring is a key interaction point and a common site for chemical modification to modulate pharmacological activity. The substituent on the piperidine nitrogen can significantly affect the affinity and selectivity of the ligand for its target receptor.

Studies on related piperidine-based scaffolds have shown that the nature of the N-substituent is a crucial determinant of activity. For instance, in a series of piperidine derivatives targeting sigma receptors, replacing a central cyclohexane (B81311) ring with a piperidine ring resulted in a notable decrease in σ1 affinity for the secondary amine (N-H). nih.gov However, the introduction of a small alkyl group, such as a methyl group, on the piperidine nitrogen can restore or even enhance this affinity. nih.gov This suggests that a small, lipophilic substituent is well-tolerated and may engage in favorable hydrophobic interactions within the receptor's binding pocket.

Conversely, the introduction of larger, bulkier groups on the piperidine nitrogen can have varied effects. In some classes of piperidine-based compounds, such as cocaine analogues, replacing the N-methyl group with larger phenylalkyl groups led to a decrease in activity at certain monoamine transporters. utmb.edu This indicates that the size of the N-substituent is a critical parameter, with larger groups potentially causing steric clashes that hinder optimal binding. The basicity of the piperidine nitrogen is also a key factor, as it is often involved in forming a crucial salt bridge or hydrogen bond with an acidic residue (e.g., Aspartic acid) in the target's binding site.

Table 1: Effect of Piperidine N-Substitution on σ1 Receptor Affinity for a 4-substituted Piperidine Scaffold

CompoundN-Substituent (R)σ1 Receptor Affinity (Ki, nM)
1a -H165
1b -CH₃<10
1c -CH₂CH₂Ph>100

Data synthesized from analogous piperidine series targeting the σ1 receptor. nih.gov

Influence of Aryl Ring Modifications

Modifications to the 2-cyanobenzyl portion of the molecule, specifically the aryl ring, play a significant role in tuning the electronic and steric properties of the ligand, thereby influencing its binding affinity and selectivity. The cyano group at the ortho position is a distinctive feature of this scaffold.

The electronic nature of substituents on the aromatic ring can modulate the π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine in the receptor binding site. In related piperidine-based σ1 modulators, the introduction of electron-withdrawing or electron-donating groups on the benzyl (B1604629) ring has been shown to significantly alter binding affinity. researchgate.net For example, the presence of a benzimidazole (B57391) moiety attached to the piperidine scaffold dramatically increased selectivity for the σ1 receptor over the dopamine (B1211576) D4 receptor. researchgate.net

Furthermore, the position of the substituent on the aryl ring is critical. Studies on other aromatic ring-substituted compounds have shown that substitution at the ortho and meta positions is often more favorable for activity than substitution at the para position. mdpi.com This suggests that the spatial orientation of the substituent is key for fitting into the specific topology of the binding pocket. The cyano group itself is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which likely plays a significant role in the molecular recognition of the parent compound.

Stereochemical Determinants of Biological Activity

Chirality and stereochemistry are fundamental to the biological activity of many pharmaceutical agents, as biological targets are themselves chiral. mdpi.com For this compound derivatives that possess stereocenters, the absolute configuration can have a profound impact on their interaction with the target receptor.

While the parent this compound does not have a chiral center unless substitution is introduced on the piperidine ring, related chiral piperidine derivatives have demonstrated significant stereoselectivity in their biological effects. nih.gov For instance, in studies of piperidine-based muscarinic antagonists, enantiomers often display marked differences in potency, with one enantiomer being significantly more active than the other. nih.gov This enantioselectivity arises from the three-dimensional arrangement of the molecule, which allows one isomer to achieve a more complementary fit with the chiral binding site of the receptor. This optimal fit maximizes favorable interactions (e.g., hydrophobic, hydrogen bonding) and minimizes unfavorable steric repulsions. mdpi.com Molecular modeling studies often reveal that different stereoisomers adopt distinct binding poses within the active site, leading to significant variations in their biological activity. mdpi.com

Optimization of Molecular Features for Target Interaction

The optimization of a lead compound like this compound involves a systematic modification of its molecular features to enhance its interaction with the biological target, leading to improved potency, selectivity, and pharmacokinetic properties. spu.edu.sy This process is guided by the SAR data obtained from initial screening and analogue synthesis.

The primary goals of molecular optimization for this scaffold include:

Enhancing Binding Affinity: This is achieved by introducing substituents that create additional favorable interactions with the target. For instance, adding a small alkyl group to the piperidine nitrogen or an electron-withdrawing group to the aryl ring might increase hydrophobic or electronic interactions, respectively.

Improving Selectivity: Often, a ligand may bind to multiple receptors. Optimization aims to introduce features that favor binding to the desired target over off-targets. This can be achieved by exploiting subtle differences in the binding pocket topologies of different receptors. For example, the introduction of a specific substituent might be accommodated by the target receptor but cause a steric clash in the binding site of an off-target receptor. nih.gov

A common optimization strategy involves bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties but potentially improved metabolic stability or other characteristics. For example, a metabolically labile ester group might be replaced with a more stable amide or an oxadiazole. utmb.edu

Table 2: Optimization of a Piperidine Scaffold for σ1 vs. D4 Receptor Selectivity

CompoundCore Scaffoldσ1 Ki (nM)D4 Ki (nM)Selectivity (D4/σ1)
2a Morpholine18.3425.623
2b Piperidine-benzimidazole8.34,280516
2c Piperidine-benzimidazole (substituted)3.1>10,000>3225

Data from Tolentino et al. (2022) illustrates how scaffold modification enhances selectivity. researchgate.net

Pharmacophore Development and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) required for a molecule to be biologically active at a specific target. nih.govnih.gov For a class of compounds like this compound derivatives, a pharmacophore model can be developed based on the structures of known active ligands. mdpi.com

For ligands targeting the sigma-1 receptor, a well-established pharmacophore model includes two hydrophobic regions and a central basic amine group. nih.gov The this compound scaffold fits this model well:

Basic Amine: The piperidine nitrogen serves as the essential basic amine, which is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue in the receptor.

Hydrophobic/Aromatic Regions: The benzyl group and the piperidine ring itself can occupy the hydrophobic pockets of the binding site.

Ligand design principles derived from SAR and pharmacophore modeling for this class of compounds include:

Preservation of the Basic Nitrogen: The piperidine nitrogen is critical for activity and should be maintained. Its basicity can be fine-tuned by nearby substituents, but its ability to be protonated is essential.

Optimal N-Substituent Size: Small, non-polar substituents on the piperidine nitrogen are generally favored for high affinity.

Strategic Aryl Substitution: The electronic properties of the benzyl ring should be modulated to enhance π-π or other interactions. The ortho-cyano group is a key feature that likely contributes to a specific binding interaction.

Conformational Rigidity: Introducing conformational constraints, for example, by creating spirocyclic or fused ring systems, can lock the molecule into its bioactive conformation, potentially increasing affinity and selectivity. enamine.net

By adhering to these principles, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic potential for neurological and other disorders. mdpi.com

Computational Chemistry and Molecular Modeling Applications for 4 2 Cyanobenzyl Piperidine Research

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of 4-(2-Cyanobenzyl)Piperidine at the atomic level. DFT calculations can elucidate fundamental properties that govern the molecule's behavior and interactions. nih.govsid.ir

Detailed research findings from DFT studies on related piperidine (B6355638) structures provide insights into several key areas:

Molecular Geometry Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule, providing accurate bond lengths, bond angles, and dihedral angles. sid.ir

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. sid.ir

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies, helping to predict how the molecule will interact with other chemical species.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net

Thermodynamic Properties: DFT can be used to predict thermodynamic parameters like the heat of formation and thermal stability for piperidine derivatives. nih.gov

Computed ParameterSignificance in Molecular AnalysisTypical Method
Optimized Molecular GeometryProvides the most stable 3D structure, including bond lengths and angles.DFT (e.g., B3LYP/6-311G)
HOMO-LUMO Energy GapIndicates chemical reactivity and stability; a smaller gap implies higher reactivity.DFT (e.g., B3LYP/6-311G)
Molecular Electrostatic Potential (MEP)Maps charge distributions, identifying electrophilic and nucleophilic sites for potential interactions.DFT Calculations
Heat of FormationQuantifies the energy released or absorbed upon molecule formation, indicating stability. nih.govIsodesmic Reactions with DFT

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, when it interacts with a larger biological target, typically a protein. This method is fundamental in structure-based drug design for identifying and optimizing potential drug candidates. nih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction. Docking studies on piperidine-based compounds have successfully identified crucial interactions with various biological targets, including enzymes and receptors. rsc.orgnih.govnih.gov

Key findings from docking simulations include:

Binding Affinity: The docking score provides a numerical estimate of the binding energy (e.g., in kcal/mol), which helps in ranking potential compounds. A lower binding energy generally indicates a stronger, more favorable interaction. researchgate.net

Binding Pose: Docking reveals the most likely three-dimensional orientation of the ligand within the protein's active site.

Key Interactions: It identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. These interactions are critical for molecular recognition and binding stability. rsc.orgnih.gov

Target Protein ClassExample TargetPotential Interacting ResiduesSignificance of Interaction
ReceptorsSigma-1 Receptor (S1R)Glu172, Asp126, Tyr206Ionic and hydrophobic interactions crucial for agonist/antagonist activity. rsc.orgnih.gov
EnzymesSARS-CoV-2 Main Protease (Mpro)Cys145, His41Covalent or non-covalent binding can inhibit viral replication. nih.gov
Regulatory ProteinsHDM2Hydrophobic pocket residuesInhibition of the p53-HDM2 interaction is a cancer therapy strategy. researchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

While docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. scienceopen.com These simulations are used to assess the stability of the docked complex and refine the binding pose. nih.gov

For a compound like this compound complexed with its target, an MD simulation can reveal:

Stability of the Binding Pose: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the initial docked pose is stable. A low and stable RMSD value suggests a stable binding mode. nih.gov

Flexibility and Conformational Changes: MD shows how the protein and ligand adapt to each other upon binding. The Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein that are important for the interaction.

Interaction Persistence: The simulation allows for the analysis of the persistence of key interactions, such as hydrogen bonds, identified during docking. This confirms which interactions are most critical for maintaining the complex. rsc.org

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. nih.gov

Conformational Analysis and Energy Landscapes of Derivatives

The biological activity of a molecule is heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of this compound and its derivatives. The piperidine ring is not planar and typically adopts a "chair" conformation, which is generally more stable than the "boat" or "twist-boat" forms. ias.ac.in

The orientation of substituents on the piperidine ring (axial vs. equatorial) significantly impacts the molecule's shape and ability to fit into a protein's binding site. Computational methods can predict the relative energies of these conformers. nih.gov For instance, studies on N-substituted piperidines show that steric interactions, such as allylic strain, can force a substituent into an axial position, which might be crucial for biological activity. nih.govacs.org By mapping the energy associated with different conformations, an energy landscape can be generated, providing a comprehensive view of the molecule's flexibility and preferred shapes.

Conformation TypeKey FeatureRelative EnergyImpact on Activity
ChairMost stable form for unsubstituted piperidine.LowestOften the biologically active conformation.
Twist-BoatLess stable intermediate between chair and boat.HigherMay be stabilized by protein-ligand interactions. nih.govacs.org
BoatHigh-energy conformation due to steric clashes.HighestGenerally transient and less relevant for binding. ias.ac.in

In Silico Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active compounds related to this compound, a pharmacophore model might include features like a hydrogen bond acceptor (the nitrile group), a positive ionizable feature (the piperidine nitrogen), and an aromatic ring.

Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. pharmacophorejournal.com In virtual screening, large databases containing millions of chemical compounds are computationally searched to identify other molecules that match the pharmacophore model. sciengpub.irnih.gov This approach is a rapid and cost-effective way to discover new and structurally diverse compounds with the potential for similar biological activity, which can then be synthesized and tested experimentally. clinmedkaz.orgresearchgate.net

Prediction of Molecular Properties for Design Optimization

In the early stages of drug discovery, it is crucial to assess whether a compound has "drug-like" properties. Computational tools can predict various molecular properties that are critical for a compound's success as a drug. This process, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, helps in optimizing the design of new derivatives. nih.gov

For this compound and its analogues, key properties that can be predicted include:

Physicochemical Properties: These include molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov

Lipinski's Rule of Five: This rule of thumb is used to evaluate the drug-likeness of a compound based on its physicochemical properties. Compounds that adhere to this rule are more likely to be orally bioavailable.

Pharmacokinetics (ADME): In silico models can predict how a compound will be absorbed, distributed throughout the body, metabolized by enzymes, and excreted.

Toxicity: Early prediction of potential toxicity is crucial to avoid costly failures in later stages of drug development.

By predicting these properties, medicinal chemists can modify the structure of this compound to improve its drug-like characteristics, for example, by enhancing its solubility or reducing its predicted toxicity, leading to the design of superior drug candidates. nih.gov

PropertyLipinski's Rule of Five GuidelineImportance in Drug Design
Molecular Weight (MW)≤ 500 DaAffects absorption and diffusion.
LogP (Octanol-water partition coefficient)≤ 5Indicates lipophilicity; affects solubility and membrane permeability. nih.gov
Hydrogen Bond Donors (HBD)≤ 5Influences solubility and binding to targets.
Hydrogen Bond Acceptors (HBA)≤ 10Influences solubility and binding to targets.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "4-(2-Cyanobenzyl)piperidine". By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. The expected signals for "this compound" can be predicted based on typical chemical shift values for similar structural motifs. The protons on the piperidine (B6355638) ring adjacent to the nitrogen atom (α-protons) are expected to appear downfield due to the deshielding effect of the nitrogen. The benzylic protons and the protons on the aromatic ring will also have characteristic chemical shifts influenced by the electron-withdrawing cyano group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom of the cyano group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. The carbons of the aromatic ring will show distinct signals, and the carbons of the piperidine ring will also have predictable chemical shifts based on their position relative to the nitrogen atom and the benzyl (B1604629) substituent. For instance, the carbons alpha to the nitrogen in a piperidine ring typically appear in the range of 40-60 ppm.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons7.20 - 7.70MultipletAr-H
Benzylic Protons2.60 - 2.80DoubletAr-CH₂
Piperidine Protons (α to N)2.90 - 3.10MultipletN-CH₂ (axial & equatorial)
Piperidine Protons (β, γ to N)1.20 - 1.90MultipletCH₂, CH
NH Proton1.50 - 2.50Broad SingletN-H
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Cyano Carbon115 - 120-C≡N
Aromatic Carbons110 - 145Ar-C
Benzylic Carbon35 - 45Ar-CH₂
Piperidine Carbons (α to N)45 - 55N-CH₂
Piperidine Carbons (β, γ to N)25 - 40CH₂, CH

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound" (molecular formula C₁₃H₁₆N₂), the expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is highly dependent on the structure of the molecule and the ionization technique used. Common fragmentation pathways for piperidine derivatives often involve cleavage of the bonds adjacent to the nitrogen atom (α-cleavage). libretexts.org For "this compound," likely fragmentation would involve the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion or a piperidine-containing fragment. The analysis of these fragments helps to confirm the presence of the benzyl and piperidine moieties. Electrospray ionization (ESI) and electron ionization (EI) are common techniques that can provide complementary information on the fragmentation of piperidine-containing compounds. nih.gov

Predicted Mass Spectrometry Data for this compound:

Parameter Value
Molecular FormulaC₁₃H₁₆N₂
Molecular Weight200.28 g/mol
Predicted [M+H]⁺m/z 201.1386
Potential Key Fragments (m/z) Proposed Structure
116[C₇H₆N]⁺ (cyanobenzyl cation)
84[C₅H₁₀N]⁺ (piperidine fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of "this compound" is expected to show several characteristic absorption bands that confirm the presence of its key functional groups:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring. libretexts.org

C-H Stretches: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic CH₂ groups in the piperidine ring and the benzylic CH₂ group. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. libretexts.org

C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹ is a clear indicator of the nitrile (cyano) functional group.

C=C Stretches: Aromatic ring C=C stretching vibrations usually appear as one or more bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-N Stretch: The C-N stretching vibration of the amine is typically found in the 1000-1250 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H (amine)3300 - 3500Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Strong
C≡N (nitrile)2220 - 2260Medium, Sharp
C=C (aromatic)1400 - 1600Medium to Weak
C-N (amine)1000 - 1250Medium

X-ray Crystallography for Solid-State Structure Determination

To date, a specific crystal structure for "this compound" has not been reported in publicly available crystallographic databases. However, analysis of related structures, such as piperidine itself, reveals that the piperidine ring typically adopts a chair conformation. researchgate.net For "this compound," it would be expected that the 2-cyanobenzyl group occupies an equatorial position on the piperidine ring to minimize steric hindrance. A successful single-crystal X-ray diffraction experiment would confirm this conformational preference and provide precise measurements of the molecular geometry. The process involves growing a suitable single crystal, which can be a challenging step, followed by data collection and structure refinement. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for analyzing the purity of piperidine derivatives. nih.govresearchgate.net For "this compound," a C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is typically achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. A validated HPLC method can provide a quantitative measure of the purity of a sample by comparing the area of the main peak to the areas of any impurity peaks.

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase, such as one based on 5% phenyl-methylpolysiloxane, would be suitable for its separation. rsc.org The purity of the compound can be determined by the relative area of the peak corresponding to the compound. GC coupled with a mass spectrometer (GC-MS) provides an even more powerful analytical tool, allowing for the simultaneous separation and identification of the compound and any impurities.

Future Research Directions and Unexplored Avenues for 4 2 Cyanobenzyl Piperidine Research

Development of Novel Chemical Reactions and Methodologies

The synthesis of piperidine (B6355638) derivatives is a well-established field, yet there remains considerable scope for developing more efficient, stereoselective, and environmentally benign methodologies. Future research could focus on the following areas:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to produce enantiomerically pure derivatives of 4-(2-Cyanobenzyl)Piperidine. This is crucial as the stereochemistry of piperidine-containing molecules often dictates their biological activity and specificity. nih.gov

[5+1] Annulation Methods: Exploring iridium(III)-catalyzed hydrogen borrowing [5+1] annulation techniques could provide a stereoselective pathway to synthesize substituted piperidines from simpler precursors. nih.gov This method involves the formation of two new C-N bonds in a sequential cascade. nih.gov

Flow Chemistry: Implementing continuous flow reactions for the synthesis of this compound and its analogues. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which could be particularly beneficial for multi-step synthetic sequences. organic-chemistry.org

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to forge new carbon-carbon or carbon-heteroatom bonds on the piperidine or benzyl (B1604629) ring, allowing for late-stage functionalization and the rapid generation of diverse compound libraries.

A summary of potential synthetic methodologies is presented below.

MethodologyPotential Application for this compoundKey Advantages
Asymmetric CatalysisSynthesis of specific stereoisomers to probe biological targets.High enantiomeric purity, improved therapeutic index.
[5+1] AnnulationStereoselective synthesis of complex substituted piperidines. nih.govForms multiple bonds in one cascade, high efficiency. nih.gov
Flow ChemistryScalable and safe production of derivatives. organic-chemistry.orgImproved reaction control, safety, and scalability. organic-chemistry.org
Photoredox CatalysisLate-stage functionalization to create diverse analogues.Mild reaction conditions, high functional group tolerance.

Identification of Undiscovered Biological Target Interactions

While the piperidine scaffold is known to interact with a wide array of biological targets, the specific interaction profile of this compound is not fully elucidated. Future research should aim to identify novel protein targets and signaling pathways modulated by this compound.

Computational Screening: Employing in silico tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can predict potential biological targets based on the chemical structure. clinmedkaz.org This approach can identify likely interactions with enzymes, receptors, and ion channels, guiding subsequent experimental validation. clinmedkaz.org

Phenotypic Screening: High-throughput phenotypic screening of this compound and its derivatives against various cell lines (e.g., cancer, neuronal, and immune cells) can uncover unexpected biological activities and novel therapeutic applications. nih.gov For instance, a piperidine carboxamide was identified through phenotypic screening to have anti-malarial activity by targeting the Plasmodium falciparum proteasome. nih.gov

Chemoproteomics: Using activity-based protein profiling (ABPP) and other chemoproteomic techniques to identify the direct protein binding partners of this compound within a complex biological system. This can reveal novel targets and mechanisms of action.

Potential, yet unexplored, target classes for piperidine derivatives are listed in the table below.

Target ClassPotential Therapeutic AreaRationale
KinasesOncology, InflammationMany kinase inhibitors incorporate heterocyclic scaffolds; piperidine could be engineered to target specific kinase active sites. nih.gov
G-Protein Coupled Receptors (GPCRs)Neuroscience, MetabolismThe piperidine structure is a common motif in ligands for various GPCRs, such as serotonin (B10506) (5-HT2A) receptors. google.com
ProteasesInfectious Diseases, OncologyPiperidine derivatives have shown inhibitory activity against proteases like BACE-1 and viral proteases. clinmedkaz.orgresearchgate.net
Ion ChannelsNeurological Disorders, Cardiovascular DiseaseThe charged nature of the piperidine nitrogen at physiological pH makes it a candidate for interacting with ion channel pores.

Strategic Exploration of New Chemical Space Based on the Piperidine Scaffold

To unlock the full potential of this compound, a strategic exploration of its surrounding chemical space is necessary. This involves the systematic modification of the core scaffold to generate novel three-dimensional structures with diverse physicochemical properties. rsc.org

Fragment-Based Drug Discovery (FBDD): Utilizing the this compound scaffold as a starting point for FBDD campaigns. By generating a library of smaller, diverse fragments derived from the parent molecule, researchers can screen for weak-binding hits against various targets and then grow or link these fragments to create potent leads. rsc.org

Diversity-Oriented Synthesis (DOS): Applying DOS strategies to create a library of structurally complex and diverse molecules from the this compound core. This can be achieved through branching pathways and complexity-generating reactions to access novel regions of chemical space. whiterose.ac.uk

Scaffold Hopping: Replacing the piperidine or benzyl ring with other bioisosteric rings (e.g., pyrrolidine, morpholine, or other heterocyclic systems) to explore how these changes affect biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

StrategyObjectiveExpected Outcome
Fragment-Based Drug DiscoveryIdentify novel, low-affinity binders to various biological targets. rsc.orgGeneration of highly efficient and novel lead compounds.
Diversity-Oriented SynthesisCreate a library of structurally diverse and complex molecules. whiterose.ac.ukDiscovery of compounds with novel biological activities. whiterose.ac.uk
Scaffold HoppingModulate physicochemical and pharmacokinetic properties.Improved drug-like properties and potentially new intellectual property.

Applications in Advanced Multi-Target Directed Ligand Design

The multifactorial nature of complex diseases like Alzheimer's disease (AD) and cancer necessitates the development of multi-target-directed ligands (MTDLs) that can modulate multiple disease-related pathways simultaneously. mdpi.com The this compound scaffold is an excellent starting point for designing such agents.

Hybrid Molecule Design: Designing hybrid molecules that combine the this compound core with other known pharmacophores. For example, in the context of Alzheimer's disease, it could be linked to a fragment known to inhibit beta-secretase 1 (BACE-1) or modulate amyloid-beta aggregation, building upon existing work with N-benzylpiperidine analogs. researchgate.netnih.gov

Rational Design for Polypharmacology: Using computational modeling and structural biology to rationally design derivatives of this compound that have optimized activity against a specific set of targets. For instance, modifying the cyanobenzyl portion could tune selectivity for different enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Targeting Protein-Protein Interactions: Developing derivatives that can disrupt disease-relevant protein-protein interactions, which are often considered challenging targets for small molecules. The conformational flexibility of the piperidine ring can be exploited to achieve optimal binding at complex interfaces.

MTDL ApproachTarget DiseaseRationale for this compound Scaffold
AChE/BACE-1 InhibitionAlzheimer's DiseaseThe N-benzylpiperidine core is a known scaffold for dual inhibitors of these enzymes. researchgate.netnih.gov
Dopamine (B1211576) Transporter/Serotonin Receptor ModulationNeurological DisordersPiperidine derivatives are established ligands for monoamine transporters and receptors. nih.gov
Kinase/Proteasome InhibitionCancerThe scaffold can be decorated to interact with the ATP-binding site of kinases or the active sites of proteasomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.